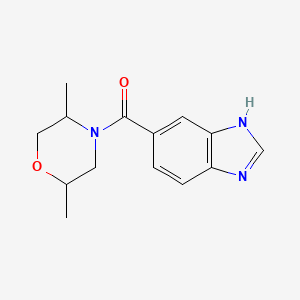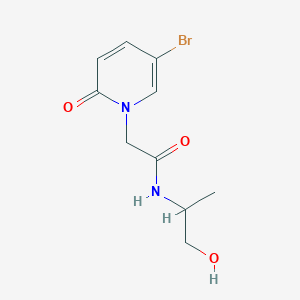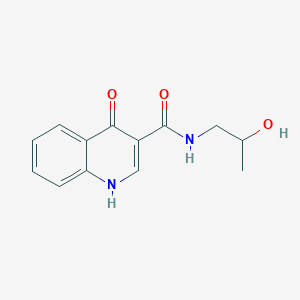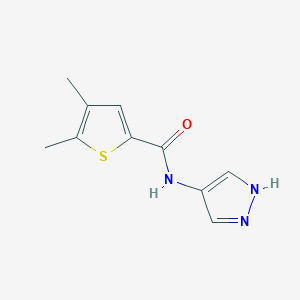
4-chloro-N-methyl-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-methyl-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide (referred to as CP-690,550) is a synthetic compound that has been extensively studied for its potential use as an immunosuppressant drug. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of cytokines and growth factors that are important for immune cell development and function.
Mecanismo De Acción
CP-690,550 selectively inhibits 4-chloro-N-methyl-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide, an enzyme that is essential for the signaling pathways of cytokines and growth factors that are important for immune cell development and function. By inhibiting 4-chloro-N-methyl-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide, CP-690,550 can reduce the activity of immune cells and prevent the release of pro-inflammatory cytokines, leading to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a variety of biochemical and physiological effects. In addition to its immunosuppressive effects, CP-690,550 has also been shown to have anti-inflammatory effects, reduce bone resorption, and improve lipid metabolism. CP-690,550 has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 has several advantages for use in lab experiments. It is a highly selective inhibitor of 4-chloro-N-methyl-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide, which allows for precise targeting of immune cells and signaling pathways. CP-690,550 is also relatively easy to synthesize and has a favorable safety profile. However, CP-690,550 also has some limitations for use in lab experiments. It can be expensive to produce and may require specialized equipment and expertise for synthesis and purification.
Direcciones Futuras
There are several future directions for research on CP-690,550. One area of interest is the potential use of CP-690,550 in the treatment of other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Another area of interest is the development of more selective 4-chloro-N-methyl-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide inhibitors that can target specific immune cells and signaling pathways. Finally, further research is needed to better understand the long-term safety and efficacy of CP-690,550 in clinical settings.
Métodos De Síntesis
The synthesis of CP-690,550 involves several steps, starting with the reaction of 4-chloropyridine-2-carboxylic acid with thionyl chloride to form 4-chloropyridine-2-carbonyl chloride. The resulting product is then reacted with N-methylpyridine-4-methanol to form 4-chloro-N-methyl-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide. The final product is obtained through recrystallization and purification steps.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential use as an immunosuppressant drug. It has been shown to be effective in the treatment of a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, CP-690,550 has also been investigated for its potential use in preventing organ transplant rejection.
Propiedades
IUPAC Name |
4-chloro-N-methyl-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-17(9-10-2-5-15-6-3-10)13(18)12-8-11(14)4-7-16-12/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQMJYHPSFJFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

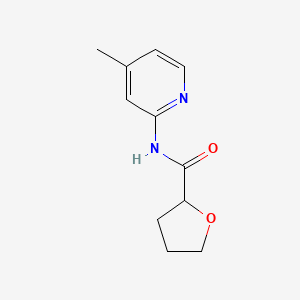
![Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate](/img/structure/B7541986.png)
![5-Chloro-4-[(3-ethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541987.png)

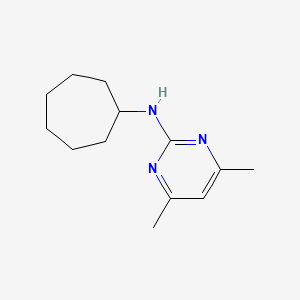
![4-[1-[(2-Methylphenyl)methylamino]ethyl]benzonitrile](/img/structure/B7542012.png)
![N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine](/img/structure/B7542020.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7542024.png)
